Methyl4-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylatehydrochloride
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Overview
Description
Methyl 4-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylate hydrochloride is a compound that belongs to the class of bicyclic amines. This compound is characterized by its unique bicyclo[2.1.1]hexane structure, which imparts distinct chemical and physical properties. It is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylate hydrochloride typically involves a multi-step process. One common method is the [2+2] cycloaddition reaction, where photochemistry is employed to create the bicyclic structure. This reaction involves the use of 1,5-dienes and a mercury lamp, although the latter can be technically challenging and requires special equipment .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These could include the use of continuous flow reactors and alternative light sources to facilitate the [2+2] cycloaddition. The goal is to achieve high yields and purity while minimizing the need for specialized equipment .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated derivatives
Scientific Research Applications
Methyl 4-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 4-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate hydrochloride
- Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride
Uniqueness
Methyl 4-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylate hydrochloride is unique due to its specific bicyclo[2.1.1]hexane structure, which imparts distinct chemical properties compared to other bicyclic compounds. This structure allows for unique reactivity and stability, making it valuable in various research applications .
Properties
Molecular Formula |
C9H16ClNO2 |
---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
methyl 4-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-8(11)7-4-9(5-10)2-6(7)3-9;/h6-7H,2-5,10H2,1H3;1H |
InChI Key |
OKSOESRWJFZYEB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2(CC1C2)CN.Cl |
Origin of Product |
United States |
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